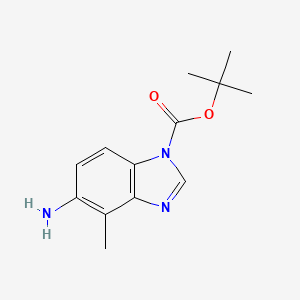![molecular formula C10H10N4O2 B8507870 2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8507870.png)
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the acetic acid moiety. One common method involves the reaction of a nitrile precursor with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can be catalyzed by various agents, including Lewis acids and iodine .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs continuous-flow methods to enhance efficiency and safety. These methods allow for the controlled synthesis of tetrazole rings under mild conditions, avoiding the need for chromatography and isolation steps. This approach is atom-economical, highly selective, and environmentally benign .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the acetic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and various Lewis acids. Reaction conditions often involve aqueous media or organic solvents, with catalysts such as iodine or silica-supported sodium hydrogen sulfate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different tetrazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another nitrogen-rich heterocycle with similar biological activities.
Imidazole: A five-membered ring containing two nitrogen atoms, used in various pharmaceuticals.
Pyrazole: A heterocyclic compound with two adjacent nitrogen atoms, known for its medicinal properties.
Uniqueness
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to its tetrazole ring, which provides distinct electronic properties and biological activities compared to other heterocycles. Its ability to act as a bioisostere of carboxylic acids makes it particularly valuable in drug design and development .
Propiedades
Fórmula molecular |
C10H10N4O2 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O2/c1-7-4-9(14-6-11-12-13-14)3-2-8(7)5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16) |
Clave InChI |
BZUUQUITKCTHPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2C=NN=N2)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Benzyloxy)(formyl)amino]methyl}cycloheptane-1-carboxylic acid](/img/structure/B8507803.png)




![N-[7-(Hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophen-4-yl]urea](/img/structure/B8507834.png)


![Carbamic acid,n-[3-[2-[5-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]ethyl]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8507855.png)

![Methyl 2-bromo-4'-fluoro-5-isopropoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8507877.png)


